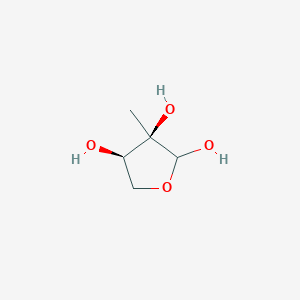
2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- is a chemical compound with the molecular formula C5H10O4 and a molecular weight of 134.13 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of three hydroxyl groups and a methyl group attached to a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- typically involves the reduction of corresponding furan derivatives. One common method is the catalytic hydrogenation of 2,3,4-trihydroxyfuran using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of tetrahydrofuran derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of partially or fully reduced tetrahydrofuran derivatives.
Substitution: Formation of halogenated or alkylated tetrahydrofuran derivatives.
Scientific Research Applications
2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. This compound may also act as a radical scavenger, providing antioxidant effects by neutralizing free radicals .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Furantriol, tetrahydro-3-(hydroxymethyl)-, (3R,4R)-: Similar structure but with a hydroxymethyl group instead of a methyl group.
Tetrahydro-2,3,4-furantriol: Lacks the methyl group, making it less hydrophobic.
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: More complex structure with additional benzodioxol groups.
Uniqueness
2,3,4-Furantriol, tetrahydro-3-methyl-, (3R,4R)- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
258518-32-0 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(3R,4R)-3-methyloxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O4/c1-5(8)3(6)2-9-4(5)7/h3-4,6-8H,2H2,1H3/t3-,4?,5-/m1/s1 |
InChI Key |
CIZLDZCLFUFYMS-MCZAYYIJSA-N |
Isomeric SMILES |
C[C@]1([C@@H](COC1O)O)O |
Canonical SMILES |
CC1(C(COC1O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















